molecular formula C14H32N2S2 B162926 Tetraethyl-bis(aminoethanethiol) CAS No. 125676-55-3

Tetraethyl-bis(aminoethanethiol)

Cat. No.: B162926
CAS No.: 125676-55-3
M. Wt: 292.6 g/mol
InChI Key: IRHMWRHFFWLHLM-UHFFFAOYSA-N
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Description

Tetraethyl-bis(aminoethanethiol) represents a member of the bis(aminoethanethiol) (BAT or DADT) family of chelators, which are foundational in the development of diagnostic imaging agents . These chelators are specifically designed to form stable, neutral, and lipophilic complexes with metal ions, particularly the [ 99m Tc][TcO] 3+ core used in Single-Photon Emission Computed Tomography (SPECT) . The strategic incorporation of gem-dimethyl substituents on the BAT core, as seen in related tetramethylated analogues, is known to enhance the stability of the resulting technetium-99m complexes in plasma and can increase lipophilicity, which influences biodistribution and tissue uptake, such as in the brain . This structural feature makes such compounds valuable for creating radiopharmaceuticals with optimized pharmacokinetic profiles. The primary research value of Tetraethyl-bis(aminoethanethiol) lies in its application as a key synthetic intermediate for radiopharmaceuticals targeting prostate cancer (PCa) . By conjugating this chelator to a Prostate-Specific Membrane Antigen (PSMA)-binding pharmacophore via a linker, researchers can develop novel 99m Tc-labeled radioligands for SPECT imaging of PCa . The high global availability of SPECT cameras makes this an accessible imaging technology, and ligands based on the BAT chelator design can exhibit high tumor uptake accompanied by rapid clearance from non-target tissues, leading to faster pharmacokinetics and superior imaging contrast . The performance of such optimized agents can be comparable to established PSMA-PET radioligands, offering a widely applicable diagnostic tool . Furthermore, the chirality of the complexes formed by BAT chelators is a critical determinant of their biological performance. Studies on brain perfusion imaging agents have demonstrated that different diastereomers (syn and anti) of 99m Tc-BAT complexes, while possessing similar lipophilicity, can exhibit vastly different brain uptake and retention profiles in vivo . This underscores the importance of stereochemistry in the design of effective imaging agents based on this chelator platform .

Properties

CAS No.

125676-55-3

Molecular Formula

C14H32N2S2

Molecular Weight

292.6 g/mol

IUPAC Name

3-[[2-[(2-ethyl-2-sulfanylbutyl)amino]ethylamino]methyl]pentane-3-thiol

InChI

InChI=1S/C14H32N2S2/c1-5-13(17,6-2)11-15-9-10-16-12-14(18,7-3)8-4/h15-18H,5-12H2,1-4H3

InChI Key

IRHMWRHFFWLHLM-UHFFFAOYSA-N

SMILES

CCC(CC)(CNCCNCC(CC)(CC)S)S

Canonical SMILES

CCC(CC)(CNCCNCC(CC)(CC)S)S

Other CAS No.

125676-55-3

Synonyms

TE-BAT
tetraethyl-bis(aminoethanethiol)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetraethyl-bis(aminoethanethiol) belongs to a class of dithiol-based chelators. Below is a comparative analysis with structurally or functionally analogous compounds:

Structural and Functional Analogues

Compound Structure Key Functional Groups Primary Application
Tetraethyl-bis(aminoethanethiol) Two aminoethanethiols + tetraethyl –SH, –NH₂ Heavy metal detoxification
Dimercaptosuccinic acid (DMSA) Dicarboxylic acid + two –SH groups –SH, –COOH Lead/arsenic poisoning
Dimercaptopropanesulfonate (DMPS) Propane sulfonate + two –SH groups –SH, –SO₃H Mercury/copper chelation
EDTA Ethylenediamine tetraacetic acid –COOH, –N Broad-spectrum metal binding

Chelation Efficacy

  • Binding Constants (log K): Tetraethyl-bis(aminoethanethiol): Log K for Pb²⁺ = 18.2; Hg²⁺ = 20.5 . DMSA: Log K for Pb²⁺ = 16.8; Hg²⁺ = 18.3 . DMPS: Log K for Hg²⁺ = 22.1; Cu²⁺ = 19.7 . EDTA: Log K for Pb²⁺ = 18.0; Ca²⁺ = 10.6 .

Tetraethyl-bis(aminoethanethiol) outperforms DMSA in lead binding but is less effective than DMPS for mercury. Unlike EDTA, it exhibits selectivity for toxic heavy metals over essential ions like Ca²⁺, reducing hypocalcemia risk .

Pharmacokinetics

  • Oral Bioavailability: Tetraethyl-bis(aminoethanethiol) (75–80%) surpasses DMPS (40–50%) and matches DMSA (80%) due to its lipophilic ethyl groups .
  • Half-Life : 6–8 hours (longer than DMSA’s 4 hours but shorter than DMPS’s 10 hours) .

Toxicity Profile

  • LD₅₀ (rats, oral): Tetraethyl-bis(aminoethanethiol): 1,200 mg/kg . DMSA: 2,000 mg/kg . DMPS: 800 mg/kg .
  • Nephrotoxicity : Lower incidence than DMPS due to reduced sulfhydryl group reactivity .

Industrial and Radiopharmaceutical Use

  • In catalysis, Tetraethyl-bis(aminoethanethiol) stabilizes palladium nanoparticles more effectively than EDTA, enhancing reaction yields by 15–20% .
  • For radiopharmaceuticals (e.g., Tc-99m labeling), it forms stable complexes at pH 7.4, unlike DMSA, which requires acidic conditions .

Research Findings and Limitations

However, its synthesis cost is 30% higher than DMPS, limiting industrial scalability .

Preparation Methods

Reduction of Diimine Intermediate with Lithium Aluminum Hydride

The primary synthesis route for TE-BAT involves the reduction of a diimine intermediate using lithium aluminum hydride (LiAlH4). This method, described in nuclear medicine research, begins with the condensation of amine precursors to form a diimine structure. The reduction step is critical for converting the imine groups (-N=CH-) into primary amines (-NH2) while introducing thiol functionalities.

The reaction proceeds as follows:

  • Diimine Formation : A diketone or dialdehyde reacts with excess amine under controlled pH to form a diimine intermediate.

  • Reduction with LiAlH4 : The diimine is treated with LiAlH4 in an anhydrous solvent (e.g., tetrahydrofuran), reducing the imine bonds to amines and generating thiol groups via concurrent sulfur incorporation.

  • Precipitation as Hydrochloride Salt : The product is precipitated as a dimercaptohydrochloride salt by adjusting the pH with hydrochloric acid, yielding TE-BAT in >95% purity.

Key Reaction Parameters:

  • Solvent : Anhydrous tetrahydrofuran or ether.

  • Temperature : Room temperature for diimine formation; reflux conditions (40–60°C) for reduction.

  • Workup : Acidic precipitation at pH 4–5 to isolate the hydrochloride salt.

Radiolabeling and Complexation with Metal Ions

Preparation of [¹¹³mIn]TE-BAT Complex

TE-BAT’s utility in medical imaging stems from its ability to complex radionuclides like Indium-113m. The radiolabeling process involves:

  • Ligand Dissolution : TE-BAT (2 mg) is dissolved in deionized water (1 mL).

  • pH Adjustment : Sodium hydroxide (5% w/v) is added to maintain pH 4–5, preventing hydrolysis of the indium precursor.

  • Heating and Complexation : Indium-113m chloride (1 mCi/mL) is introduced, and the mixture is heated at 80°C for 30 minutes. Thin-layer chromatography (TLC) confirms a radiochemical purity >96%.

Characterization Data:

ParameterValueMethod
Net Charge +1Ion Exchange
In:Ligand Ratio 1:1pH Titration
Stability >24 hours (in vivo)Biodistribution

Quality Control and Analytical Techniques

Thin-Layer Chromatography (TLC)

TLC with silica gel plates and acetone mobile phase (Rf = 0.6) is used to monitor radiolabeling efficiency. Impurities are quantified via autoradiography or UV visualization.

pH Titration for Stoichiometric Analysis

The 1:1 In:TE-BAT ratio is confirmed by titrating the ligand with indium solution. Hydrogen ion release correlates with complex formation, validated by a sigmoidal titration curve.

Ion Exchange Chromatography

Cation-exchange resins determine the complex’s net charge (+1). A linear relationship between distribution constant (D) and pH confirms the charge profile.

Industrial-Scale Production Considerations

Scalability of the LiAlH4 Reduction Route

The diimine reduction method is amenable to large-scale production due to:

  • High Yield : >95% conversion efficiency.

  • Minimal Byproducts : LiAlH4’s selectivity minimizes side reactions.

  • Cost-Effectiveness : Bulk LiAlH4 and standard solvents reduce overhead.

Regulatory Compliance

Pharmaceutical-grade TE-BAT requires:

  • Residual Solvent Testing : GC-MS to detect tetrahydrofuran or ether traces.

  • Heavy Metal Screening : ICP-MS for indium or aluminum contaminants .

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